molecular formula C24H24N2O4 B11228027 N-(4-methoxy-3-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide

N-(4-methoxy-3-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide

Cat. No.: B11228027
M. Wt: 404.5 g/mol
InChI Key: UDXCKMKXCWALNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxy-3-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide is a synthetic small-molecule compound characterized by a furanamide core linked to a substituted phenyl group. The structure includes a 4-methoxy substituent on the phenyl ring, a 1-phenylcyclopentyl carboxamide moiety, and a furan-2-carboxamide group. Its molecular weight and solubility parameters are inferred to align with structurally related analogs, such as those containing cyclopentyl or aryl substituents .

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

N-[4-methoxy-3-[(1-phenylcyclopentanecarbonyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C24H24N2O4/c1-29-20-12-11-18(25-22(27)21-10-7-15-30-21)16-19(20)26-23(28)24(13-5-6-14-24)17-8-3-2-4-9-17/h2-4,7-12,15-16H,5-6,13-14H2,1H3,(H,25,27)(H,26,28)

InChI Key

UDXCKMKXCWALNU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3(CCCC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-[4-METHOXY-3-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy and amido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-METHOXY-3-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[4-METHOXY-3-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related molecules, focusing on substituent variations, synthetic pathways, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
N-(4-Methoxy-3-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide 4-Methoxy phenyl, 1-phenylcyclopentyl carboxamide, furanamide ~395.4 (estimated) Potential enhanced lipophilicity due to cyclopentyl group; furanamide may improve metabolic stability
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide 4-Fluorophenyl, 1-methylcyclopropyl carbamoyl, trifluoroethylamino ~550.5 Fluorine substituents enhance bioavailability; cyclopropane improves steric hindrance
5-(3-(tert-Butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide tert-Butyl carbamoyl, 2,2-difluoropropylamino, 4-fluorophenyl ~580.6 Difluoropropyl group may reduce metabolic oxidation; tert-butyl enhances solubility
N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide 4-Methoxyphenyl, 1-phenylcyclopentane carboxamide 295.4 Simpler structure with reduced complexity; lacks furanamide moiety

Key Observations:

Substituent Impact on Bioactivity :

  • The 1-phenylcyclopentyl group in the target compound may confer greater steric bulk compared to the 1-methylcyclopropyl or tert-butyl groups in analogs . This could enhance target binding affinity but reduce aqueous solubility.
  • The 4-methoxy substituent on the phenyl ring is shared with N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide , suggesting a role in modulating electron density or hydrogen-bonding interactions.

Synthetic Complexity :

  • The target compound’s synthesis likely involves coupling a furan-2-carboxylic acid derivative with a functionalized phenylamine precursor, similar to methods described for furo[2,3-b]pyridine analogs (e.g., tetramethylisouronium hexafluorophosphate-mediated amidation) .

Metabolic Stability :

  • The furanamide moiety may offer resistance to cytochrome P450-mediated oxidation compared to pyridine or thiazole cores in other compounds .

Thermodynamic Solubility: Fluorinated analogs (e.g., trifluoroethyl or difluoropropyl derivatives) exhibit improved solubility in polar solvents due to electronegative substituents , whereas the non-fluorinated target compound may require formulation optimization for bioavailability.

Research Findings and Limitations

  • Gaps in Evidence : The provided materials lack explicit experimental data (e.g., IC₅₀ values, pharmacokinetic profiles) for the compound, necessitating caution in extrapolating its biological performance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.